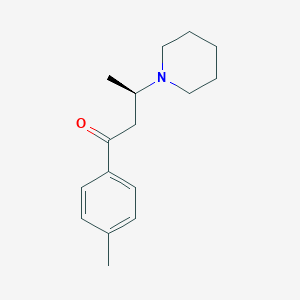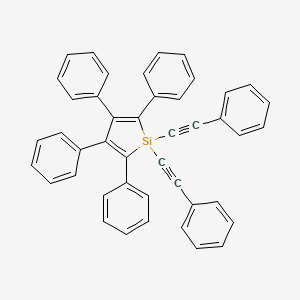
Decanenitrile, 3,5-dihydroxy-, (3S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanenitrile, 3,5-dihydroxy-, (3S,5R)-: is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.2634 g/mol . This compound is characterized by the presence of a nitrile group (-CN) and two hydroxyl groups (-OH) at the 3rd and 5th positions of the decane chain, with specific stereochemistry at these positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable decane derivative, often a decane diol.
Oxidation: The hydroxyl groups are oxidized to form the corresponding ketones.
Nitrile Formation: The ketones are then converted to nitriles using reagents such as sodium cyanide (NaCN) under basic conditions.
Reduction: The nitrile groups are reduced to form the desired Decanenitrile, 3,5-dihydroxy-, (3S,5R)- compound.
Industrial Production Methods
Industrial production methods for Decanenitrile, 3,5-dihydroxy-, (3S,5R)- may involve large-scale oxidation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Decanenitrile, 3,5-dihydroxy-, (3S,5R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst (Pd/C) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers, esters.
科学的研究の応用
Decanenitrile, 3,5-dihydroxy-, (3S,5R)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, while the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
Decanenitrile: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
3,5-Dihydroxydecane: Lacks the nitrile group, affecting its biological activity and chemical reactivity.
Decanoic Acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
Decanenitrile, 3,5-dihydroxy-, (3S,5R)- is unique due to the presence of both nitrile and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets.
特性
CAS番号 |
741679-92-5 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC名 |
(3S,5R)-3,5-dihydroxydecanenitrile |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-9(12)8-10(13)6-7-11/h9-10,12-13H,2-6,8H2,1H3/t9-,10+/m1/s1 |
InChIキー |
GCMXOFVXJRXKHL-ZJUUUORDSA-N |
異性体SMILES |
CCCCC[C@H](C[C@H](CC#N)O)O |
正規SMILES |
CCCCCC(CC(CC#N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)

![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)

![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)

![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)


